molecular formula C9H12N4OS B14414573 1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one CAS No. 83334-80-9

1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one

Cat. No.: B14414573
CAS No.: 83334-80-9
M. Wt: 224.29 g/mol
InChI Key: SUQXSPQSFBHWIG-UHFFFAOYSA-N
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Description

1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of an ethyl group, two methyl groups, and a sulfanylidene group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethyl iodide in the presence of a base such as potassium carbonate. The methyl groups can be introduced through methylation reactions using methyl iodide. The sulfanylidene group is often introduced via a thiolation reaction using a thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanylidene group, forming a purine derivative.

    Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Purine derivatives without the sulfanylidene group.

    Substitution: Various alkyl or aryl-substituted purine derivatives.

Scientific Research Applications

1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfanylidene group may play a crucial role in these interactions by forming covalent bonds with the target molecules. The ethyl and methyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one
  • 1-Ethyl-2,6-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one
  • 1-Ethyl-2,7-dimethyl-8-oxanylidene-1,7,8,9-tetrahydro-6H-purin-6-one

Uniqueness

1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one is unique due to its specific substitution pattern and the presence of the sulfanylidene group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

83334-80-9

Molecular Formula

C9H12N4OS

Molecular Weight

224.29 g/mol

IUPAC Name

1-ethyl-2,7-dimethyl-8-sulfanylidene-9H-purin-6-one

InChI

InChI=1S/C9H12N4OS/c1-4-13-5(2)10-7-6(8(13)14)12(3)9(15)11-7/h4H2,1-3H3,(H,11,15)

InChI Key

SUQXSPQSFBHWIG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC2=C(C1=O)N(C(=S)N2)C)C

Origin of Product

United States

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